5-[4-(Propan-2-yl)phenyl]pyridin-3-ol
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Overview
Description
5-[4-(Propan-2-yl)phenyl]pyridin-3-ol is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a pyridine ring substituted with a phenyl group at the 5-position and a hydroxyl group at the 3-position. The phenyl group is further substituted with an isopropyl group at the 4-position. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Propan-2-yl)phenyl]pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically involves the coupling of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. For example, 5-bromo-2-methylpyridin-3-amine can be coupled with 4-isopropylphenylboronic acid under Suzuki cross-coupling conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Propan-2-yl)phenyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic rings.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-[4-(Propan-2-yl)phenyl]pyridin-3-one.
Reduction: Formation of 5-[4-(Propan-2-yl)phenyl]pyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[4-(Propan-2-yl)phenyl]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(Propan-2-yl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes. The hydroxyl group and the aromatic rings play a crucial role in its binding affinity and specificity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and to develop it as a drug candidate .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Isoxazolopyridines: Aromatic compounds containing an isoxazole ring fused to a pyridine ring, with potential therapeutic applications.
Uniqueness
5-[4-(Propan-2-yl)phenyl]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(2)11-3-5-12(6-4-11)13-7-14(16)9-15-8-13/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKCOPOHCQFCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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